2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is an organic compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol . This compound features a chloroethyl group attached to a hydroxypyrrolidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3-hydroxypyrrolidine with chloroacetyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: PCC or DMP in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of 2-chloro-1-(3-oxopyrrolidin-1-yl)ethan-1-one.
Reduction: Formation of 2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanol.
Scientific Research Applications
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic and steric effects of the pyrrolidine ring.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3-oxopyrrolidin-1-yl)ethan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanol: Similar structure but with an additional hydroxyl group.
2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one: Similar structure but with a cyclopropyl ring instead of a pyrrolidine ring.
Uniqueness
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is unique due to its combination of a chloroethyl group and a hydroxypyrrolidine ring, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-3-6(10)8-2-1-5(9)4-8/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWOVTRJCWWTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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